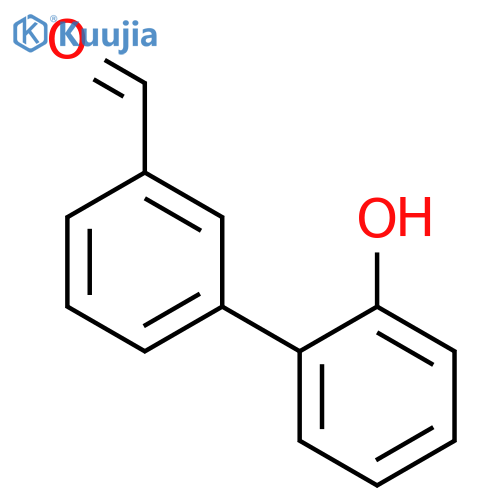Cas no 400746-69-2 (2'-Hydroxy-1,1'-biphenyl-3-carboxaldehyde)

400746-69-2 structure
商品名:2'-Hydroxy-1,1'-biphenyl-3-carboxaldehyde
CAS番号:400746-69-2
MF:C13H10O2
メガワット:198.217303752899
MDL:MFCD06802844
CID:325754
PubChem ID:17603921
2'-Hydroxy-1,1'-biphenyl-3-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- [1,1'-Biphenyl]-3-carboxaldehyde,2'-hydroxy-
- 3-(2-Hydroxyphenyl)benzaldehyde
- SCHEMBL13762175
- MFCD06802844
- BB 0223994
- 400746-69-2
- DTXSID90589677
- 2'-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde
- AKOS004117243
- 2'-Hydroxy[1,1'-biphenyl]-3-carbaldehyde
- 2-(3-Formylphenyl)phenol
- 2'-Hydroxy-1,1'-biphenyl-3-carboxaldehyde
-
- MDL: MFCD06802844
- インチ: InChI=1S/C13H10O2/c14-9-10-4-3-5-11(8-10)12-6-1-2-7-13(12)15/h1-9,15H
- InChIKey: CEJNWQOCHOWIBY-UHFFFAOYSA-N
- ほほえんだ: O=CC1C=CC=C(C2=CC=CC=C2O)C=1
計算された属性
- せいみつぶんしりょう: 198.068079557g/mol
- どういたいしつりょう: 198.068079557g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 215
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 37.3Ų
2'-Hydroxy-1,1'-biphenyl-3-carboxaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | H805150-1mg |
2'-Hydroxy-[1,1'-biphenyl]-3-carboxaldehyde |
400746-69-2 | 1mg |
$190.00 | 2023-05-18 | ||
| TRC | H805150-10mg |
2'-Hydroxy-[1,1'-biphenyl]-3-carboxaldehyde |
400746-69-2 | 10mg |
$1499.00 | 2023-05-18 | ||
| abcr | AB318656-5g |
2-(3-Formylphenyl)phenol, 95%; . |
400746-69-2 | 95% | 5g |
€1159.00 | 2025-02-21 | |
| A2B Chem LLC | AF68312-5g |
2-(3-Formylphenyl)phenol |
400746-69-2 | 5g |
$880.00 | 2023-12-30 | ||
| A2B Chem LLC | AF68312-1g |
2-(3-Formylphenyl)phenol |
400746-69-2 | 1g |
$292.00 | 2023-12-30 | ||
| abcr | AB318656-5 g |
2-(3-Formylphenyl)phenol, 95%; . |
400746-69-2 | 95% | 5g |
€1159.00 | 2023-04-26 |
2'-Hydroxy-1,1'-biphenyl-3-carboxaldehyde 関連文献
-
Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
-
Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
-
Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
400746-69-2 (2'-Hydroxy-1,1'-biphenyl-3-carboxaldehyde) 関連製品
- 400744-38-9(2-(4-Formylphenyl)phenol)
- 14562-10-8(2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde)
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)
- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)
- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)
- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)
- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)
- 29839-61-0(1-oxaspiro4.5decan-3-ol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:400746-69-2)2'-Hydroxy-1,1'-biphenyl-3-carboxaldehyde

清らかである:99%
はかる:5g
価格 ($):687.0